1-Cyclohexyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride
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Overview
Description
1-Cyclohexyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride is a chemical compound with the molecular formula C14H21Cl2N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride typically involves the condensation of o-phenylenediamine with cyclohexanone under acidic conditions, followed by methylation and subsequent amination . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1-Cyclohexyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets. The benzimidazole ring system is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Cyclohexyl-1H-benzoimidazol-5-ylamine
- 1-Methyl-2-cyclohexyl-1H-benzoimidazol-5-ylamine
Uniqueness: 1-Cyclohexyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable molecule for research and development .
Properties
CAS No. |
1185300-01-9 |
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Molecular Formula |
C14H20ClN3 |
Molecular Weight |
265.78 g/mol |
IUPAC Name |
1-cyclohexyl-2-methylbenzimidazol-5-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12;/h7-9,12H,2-6,15H2,1H3;1H |
InChI Key |
LYYMKBKYKRBEHD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C3CCCCC3)C=CC(=C2)N.Cl.Cl |
Canonical SMILES |
CC1=NC2=C(N1C3CCCCC3)C=CC(=C2)N.Cl |
solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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